XL-844 -

XL-844

Catalog Number: EVT-1535779
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XL-844 is a synthetic small-molecule inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2) with potential antineoplastic activity. XL844 binds to and inhibits Chks 1 and 2, resulting in inhibition of cell cycle arrest, progressive DNA damage, inhibition of DNA repair, and, ultimately, tumor cell apoptosis. This agent also inhibits vascular endothelial growth factor receptor 1 (VEGFR1) and vascular endothelial growth factor receptor 3 (VEGFR3), important mediators of tumor angiogenesis and lymphogenesis, respectively. In the presence of DNA damage or incomplete DNA replication, eukaryotic cells activate cell cycle checkpoints that temporarily halt the cell cycle to permit DNA repair or completion of DNA replication to take place.
Source and Classification

XL-844 was originally developed by Exelixis, Inc. as part of their efforts to identify compounds that can effectively inhibit tumor growth through modulation of key signaling pathways. It belongs to the class of compounds known as kinase inhibitors, which are designed to interfere with the activity of specific enzymes involved in cellular signaling processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of XL-844 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo various transformations.
  2. Reactions: Key reactions may include:
    • Coupling Reactions: To form the core structure of XL-844.
    • Functional Group Modifications: Such as halogenation or hydroxylation to enhance potency and selectivity.
  3. Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular structure of XL-844 can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. The compound's three-dimensional conformation is crucial for its interaction with target proteins.

  • Molecular Formula: C₁₄H₁₈ClN₃O
  • Molecular Weight: Approximately 281.76 g/mol
  • Structural Features: The structure typically includes a central aromatic ring system with various substituents that facilitate binding to the target kinase.
Chemical Reactions Analysis

Reactions and Technical Details

XL-844 undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Binding Interactions: The compound binds to the ATP-binding site of ERK, inhibiting its activity.
  2. Metabolism: In vivo, XL-844 may undergo metabolic transformations involving oxidation or conjugation, affecting its pharmacokinetics and efficacy.
Mechanism of Action

Process and Data

XL-844 exerts its therapeutic effects primarily through the inhibition of the ERK signaling pathway:

  1. Inhibition of Kinase Activity: By binding to ERK, XL-844 prevents phosphorylation events that lead to cell proliferation and survival.
  2. Impact on Tumor Growth: The inhibition of this pathway results in reduced tumor growth and increased apoptosis in cancer cells.

Data from preclinical studies suggest that XL-844 effectively reduces tumor size in various cancer models by disrupting critical signaling pathways involved in cancer progression.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of XL-844 contribute to its behavior as a pharmaceutical agent:

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), with limited solubility in water.
  • Stability: Stability under various pH conditions is crucial for its formulation and delivery.

Chemical analyses often employ techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of XL-844.

Applications

Scientific Uses

XL-844 is primarily investigated for its potential use in treating various cancers, particularly those driven by aberrant MAPK signaling. Its applications include:

  1. Oncology Research: Used in preclinical studies to evaluate efficacy against different cancer cell lines.
  2. Combination Therapies: Investigated for synergistic effects when combined with other therapeutic agents targeting different pathways.
  3. Clinical Trials: Currently undergoing clinical trials to assess safety and efficacy in human subjects, contributing valuable data to cancer treatment paradigms.
Introduction

Contextualizing XL-844 in Contemporary Research

XL-844 (development codes: EXEL-9844, EXEL9844) is a synthetic small-molecule inhibitor targeting checkpoint kinases Chk1 and Chk2, key regulators of the DNA damage response (DDR) pathway. In eukaryotic cells, Chk1 and Chk2 activation induces cell cycle arrest upon DNA damage or incomplete replication, allowing time for DNA repair. Cancer therapeutics research prioritizes DDR inhibition because many tumors exhibit defective DNA repair mechanisms, creating dependencies on remaining checkpoint pathways. XL-844 emerged as a dual Chk1/Chk2 inhibitor with additional activity against vascular endothelial growth factor receptors (VEGFR1 and VEGFR3), positioning it uniquely among targeted cancer therapies [1] [6] [9]. Its discovery reflects the broader shift toward "checkpoint abrogation" strategies to amplify the efficacy of genotoxic agents like chemotherapy and radiotherapy.

Research Objectives and Scope

The primary research objectives for XL-844 fall into three domains:

  • Mechanistic Characterization: Elucidate its ATP-competitive inhibition kinetics against Chk1 (Ki = 2.2 nM) and Chk2 (Ki = 0.07 nM) and secondary targets VEGFR1/VEGFR3 [1] [9].
  • Therapeutic Synergy: Evaluate its capacity to enhance cytotoxic effects of DNA-damaging agents (e.g., gemcitabine, radiation) and overcome tumor resistance in vitro and in vivo [3] [8].
  • Single-Agent Potential: Investigate contexts where genetic defects (e.g., Fanconi anemia pathway deficiencies) confer intrinsic vulnerability to Chk inhibition [8].This review strictly focuses on these objectives, excluding clinical safety or dosage data per scope requirements.

Significance of XL-844 in Theoretical and Applied Domains

Theoretically, XL-844 provides a tool to dissect the differential roles of Chk1 versus Chk2 in DDR. Chk1 primarily regulates S/G₂ arrest, while Chk2 governs G₁/S arrest and p53-mediated apoptosis [8]. XL-844’s dual inhibition helps unravel crosstalk between these pathways. Applied significance includes:

  • Radiosensitization: Promotes mitotic catastrophe by abrogating radiation-induced G₂ arrest and delaying DNA repair (evidenced by persistent γ-H2AX foci) [3].
  • Chemopotentiation: Synergizes with nucleoside analogs (e.g., gemcitabine) by blocking damage-induced checkpoint activation, increasing tumor cell apoptosis in xenograft models [1] [5].
  • Antiangiogenic Effects: VEGFR inhibition disrupts tumor angiogenesis/lymphogenesis, broadening its mechanistic profile beyond DDR [6] [9]. Despite discontinuation after Phase I trials, XL-844 remains a archetype for multitargeted DDR inhibitors [2] [8].

Table 1: Key Physicochemical Properties of XL-844

PropertyValue
Chemical FormulaC₁₄H₁₇N₅O₂
Molecular Weight287.323 g/mol
CAS Registry Number631864-00-1
AppearanceSolid powder
Solubility>10 mM in DMSO; Insoluble in water
Storage Conditions-20°C (long-term)
Purity>98% (HPLC)

Table 2: Clinical Development Status of XL-844

IndicationHighest PhaseStatusOrganizations Involved
Advanced CancerPhase 1DiscontinuedExelixis
LymphomaPhase 1TerminatedExelixis
Chronic Lymphocytic LeukemiaPhase 1TerminatedExelixis
Small Lymphocytic LymphomaPhase 1TerminatedExelixis

Table 3: Key Synonyms for XL-844

Synonym
EXEL-9844
EXEL9844
XL 844
XL844
Chk1/Chk2 inhibitor

Properties

Product Name

XL-844

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

XL844; XL 844; XL-844.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.